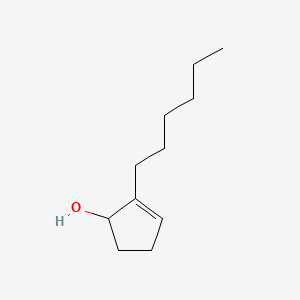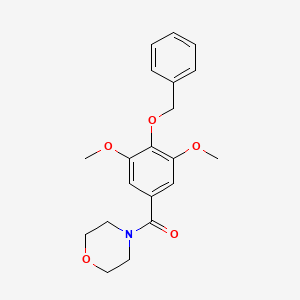
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- is a chemical compound with the molecular formula C20H23NO5. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and industrial applications. The compound features a benzoyl group substituted with benzyloxy and dimethoxy groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- typically involves the reaction of morpholine with 4-benzyloxy-3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
科学研究应用
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
4-(3,5-Dimethoxybenzyl)morpholine: A similar compound with a dimethoxybenzyl group instead of a benzyloxybenzoyl group.
Morpholine-4-carboxylic acid derivatives: Compounds with similar morpholine structures but different substituents on the carboxylic acid group.
Uniqueness
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy and dimethoxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
63868-52-0 |
|---|---|
分子式 |
C20H23NO5 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
(3,5-dimethoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23NO5/c1-23-17-12-16(20(22)21-8-10-25-11-9-21)13-18(24-2)19(17)26-14-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3 |
InChI 键 |
SOJNZLHAYIICJR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


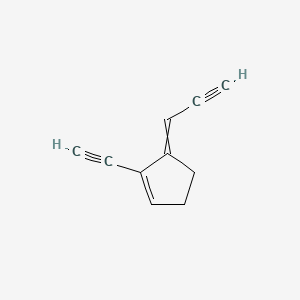


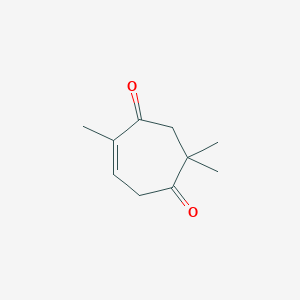

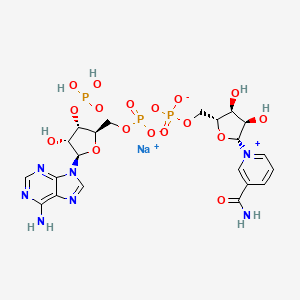
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)



![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)

![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
